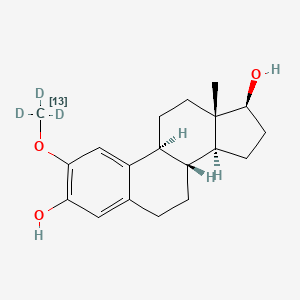

2-Methoxyestradiol-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H26O3 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17S)-13-methyl-2-(trideuterio(113C)methoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1/i2+1D3 |

InChI Key |

CQOQDQWUFQDJMK-XUEZWXILSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=C(C=C2CC[C@@H]3[C@@H](C2=C1)CC[C@]4([C@H]3CC[C@@H]4O)C)O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Commercial Suppliers and Technical Guide for 2-Methoxyestradiol-13C,d3

For researchers, scientists, and drug development professionals, obtaining high-quality, isotopically labeled compounds is crucial for accurate and reliable experimental results. This guide provides an in-depth overview of the commercial availability of 2-Methoxyestradiol-13C,d3, a valuable tool for studies involving drug metabolism, pharmacokinetics (DMPK), and as an internal standard in mass spectrometry-based quantification.

Commercial Availability

This compound is a specialized, isotopically labeled version of the endogenous estradiol metabolite, 2-Methoxyestradiol (2-ME2). Due to its specific nature, it is not commonly available as a stock item from major chemical suppliers. However, several companies specializing in stable isotope labeling and custom synthesis are potential sources for this compound.

One specific listing for 2-Methoxy-[13C,d3]-estradiol was identified from BePure, with the following details:

-

Product Number: MCD-2050-1mg

-

CAS Number: 1217470-09-1

It is important to note that the inventory for this product was listed as zero, suggesting it may be available through custom synthesis or is currently out of stock.

The following table summarizes potential commercial suppliers for this compound, primarily through custom synthesis services. Researchers are advised to contact these companies directly to inquire about synthesis capabilities, pricing, and availability.

| Supplier | Service Type | Website/Contact Information | Notes |

| BePure | Listed Product | Inquire via website | Listed as MCD-2050-1mg, CAS 1217470-09-1, but inventory was zero at the time of this guide's compilation. |

| MedChemExpress | Custom Synthesis | --INVALID-LINK-- | Lists other isotopologues of 2-Methoxyestradiol (e.g., 2-Methoxyestradiol-13C6), indicating capabilities in this area. A quote for custom synthesis would be required. |

| Cambridge Isotope Laboratories, Inc. | Custom Synthesis | --INVALID-LINK-- | A leading producer of stable isotope-labeled compounds with extensive custom synthesis services. |

| BOC Sciences | Custom Synthesis | --INVALID-LINK-- | Offers custom stable isotope labeling services for a wide range of small molecules. |

| Toronto Research Chemicals | Custom Synthesis | --INVALID-LINK-- | Specializes in the synthesis of complex organic chemicals for biomedical research. |

Experimental Protocols

The primary application for this compound is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the concentration of unlabeled 2-Methoxyestradiol in biological matrices. The following is a detailed, adaptable protocol based on established methods for the quantification of 2-Methoxyestradiol in human plasma.[1]

Protocol: Quantification of 2-Methoxyestradiol in Human Plasma using LC-MS/MS

1. Objective: To accurately measure the concentration of 2-Methoxyestradiol in human plasma samples.

2. Materials and Reagents:

-

Human plasma (and control plasma for calibration standards)

-

2-Methoxyestradiol (unlabeled analytical standard)

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Ethyl acetate (analytical grade)

-

Zorbax Eclipse C18 column (2.1 x 50 mm, 5 µm) or equivalent

3. Preparation of Standard and Quality Control (QC) Samples:

-

Prepare a stock solution of 2-Methoxyestradiol and this compound in methanol.

-

Serially dilute the 2-Methoxyestradiol stock solution with control human plasma to create calibration standards at concentrations ranging from 1 to 100 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

4. Sample Preparation (Liquid-Liquid Extraction):

-

To 0.3 mL of plasma sample (calibration standard, QC, or unknown), add a known amount of the this compound internal standard solution.

-

Add 1.5 mL of ethyl acetate to the plasma sample.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

5. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: Zorbax Eclipse C18 (2.1 x 50 mm, 5 µm)

-

Mobile Phase: Gradient elution with methanol and water.

-

Flow Rate: 0.25 mL/min

-

Injection Volume: 10 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

2-Methoxyestradiol: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 303.1 → 136.8).[1]

-

This compound: Monitor the corresponding transition for the labeled internal standard (the exact m/z values will depend on the position of the labels).

-

-

Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

6. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of 2-Methoxyestradiol to this compound against the concentration of the calibration standards.

-

Determine the concentration of 2-Methoxyestradiol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways of 2-Methoxyestradiol

2-Methoxyestradiol exerts its biological effects through various signaling pathways, primarily impacting cell proliferation, apoptosis, and angiogenesis. Understanding these pathways is crucial for researchers investigating its therapeutic potential.

Caption: Overview of 2-Methoxyestradiol's multifaceted mechanism of action.

The diagram above illustrates the three primary mechanisms by which 2-Methoxyestradiol is believed to exert its anti-cancer and anti-angiogenic effects. It disrupts microtubule formation leading to cell cycle arrest, induces apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the JNK pathway, and inhibits angiogenesis by downregulating Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).

Caption: Experimental workflow for the quantification of 2-Methoxyestradiol.

This workflow diagram outlines the key steps in the bioanalytical method for quantifying 2-Methoxyestradiol in a biological matrix. The process begins with the addition of the isotopically labeled internal standard to the sample, followed by extraction, concentration, and analysis by LC-MS/MS. The use of the internal standard is critical for correcting for variations in sample processing and instrument response, thereby ensuring accurate quantification.

References

A Technical Guide to the Biological Activity of 2-Methoxyestradiol and its Labeled Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyestradiol (2-ME2), an endogenous metabolite of 17β-estradiol, has garnered significant interest in the scientific community for its potent anti-proliferative and anti-angiogenic properties.[1][2][3] Unlike its parent compound, 2-ME2 exhibits minimal estrogenic activity, making it an attractive candidate for therapeutic development, particularly in oncology.[1] This technical guide provides an in-depth overview of the biological activity of 2-ME2, with a comparative look at its analogs. Due to a lack of publicly available, direct comparative studies on the biological activity of isotopically labeled 2-ME2 (e.g., deuterated, tritiated, or 14C-labeled) versus the unlabeled compound, this guide will focus on the well-documented activities of 2-ME2 and its structurally modified, non-labeled analogs. A theoretical discussion on the potential impact of isotopic labeling is also included.

Core Mechanisms of Action

The primary mechanisms through which 2-ME2 exerts its biological effects are:

-

Tubulin Depolymerization: 2-ME2 binds to the colchicine-binding site on β-tubulin, disrupting microtubule polymerization.[4][5] This leads to mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[6][7]

-

Inhibition of Hypoxia-Inducible Factor 1α (HIF-1α): 2-ME2 suppresses the accumulation and transcriptional activity of HIF-1α, a key regulator of angiogenesis.[4][8][9][10] This inhibition is correlated with its effects on microtubule disruption.[2]

-

Induction of Apoptosis: 2-ME2 triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11][12][13] This involves the activation of caspases and regulation of the Bcl-2 family of proteins.[11][14]

Comparative Biological Activity: 2-Methoxyestradiol vs. Analogs

The following tables summarize the quantitative data on the anti-proliferative activity of 2-ME2 and some of its non-labeled analogs across various cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Anti-proliferative Activity (IC50) of 2-Methoxyestradiol (2-ME2)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-435 | Breast Carcinoma | 1.38 | [4] |

| SK-OV-3 | Ovarian Carcinoma | 1.79 | [4] |

| MCF-7 | Breast Adenocarcinoma | 52 | [4] |

| HOP-62 | Non-Small Cell Lung Cancer | ~100 (GI50) | [4] |

| HCT-116 | Colon Cancer | ~100 (GI50) | [4] |

| SF-539 | Glioblastoma | ~100 (GI50) | [4] |

| MDA-MB-468 | Triple Negative Breast Cancer | ~5 (for 50% inhibition) | [15] |

| Jurkat T cells | T-cell Leukemia | 20 (for SOCE inhibition) | [7] |

Table 2: Comparative Anti-proliferative Activity (IC50) of 2-ME2 and its Analogs

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 2-ME2 | LN229 | Glioma | ~2.0 | [16][17] |

| 2-Fluoroethoxyestradiol (2FEE2) | LN229 | Glioma | ~1.0 | [16][17] |

| 2-Fluoropropanoxyestradiol (2FPE2) | LN229 | Glioma | ~2.0 | [16][17] |

| 2-ME2 | 1A9 | Ovarian Carcinoma | ~0.5 | [16][17] |

| 2-Fluoroethoxyestradiol (2FEE2) | 1A9 | Ovarian Carcinoma | ~0.25 | [16][17] |

| 2-Fluoropropanoxyestradiol (2FPE2) | 1A9 | Ovarian Carcinoma | ~0.5 | [16][17] |

| 2-ME2 | Jurkat T cells | T-cell Leukemia | 20 (for SOCE inhibition) | [7] |

| 2-Ethyl-estradiol (STX139) | Jurkat T cells | T-cell Leukemia | ~12 (for SOCE inhibition) | [7] |

| STX640 (2-methoxy-17β-cyanomethyl-3-hydroxyl) | Jurkat T cells | T-cell Leukemia | ~2.1 (for SOCE inhibition) | [7] |

| STX641 (2-methoxy-17β-cyanomethyl-3-sulfamoyloxy) | Jurkat T cells | T-cell Leukemia | ~1.7 (for SOCE inhibition) | [7] |

Impact of Isotopic Labeling on Biological Activity: A Theoretical Perspective

The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. The magnitude of the KIE is most significant when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.

-

Deuterium (²H) and Tritium (³H) Labeling: The substitution of hydrogen with deuterium or tritium can lead to a significant KIE because of the substantial relative mass difference. If a C-H bond is cleaved in the rate-limiting step of 2-ME2's metabolic inactivation or its interaction with a target protein, the deuterated or tritiated analog would be expected to react more slowly. This could potentially lead to a longer biological half-life and enhanced potency.

-

Carbon-14 (¹⁴C) Labeling: The KIE for ¹⁴C is generally much smaller than for hydrogen isotopes due to the smaller relative mass difference between ¹²C and ¹⁴C. Therefore, it is less likely that ¹⁴C labeling would significantly alter the intrinsic biological activity of 2-ME2.

It is crucial to emphasize that this is a theoretical consideration. The actual impact of isotopic labeling on the biological activity of 2-ME2 would depend on its specific metabolic pathways and the mechanism of its interaction with its biological targets. Experimental validation is necessary to confirm these theoretical effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activity of 2-ME2.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 2-ME2 or its analog in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include vehicle-treated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, protected from light.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Caspase Activity Assay

Principle: This assay measures the activity of specific caspases, which are key proteases in the apoptotic pathway. The assay utilizes a caspase-specific peptide substrate conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.

Protocol:

-

Cell Lysate Preparation:

-

Treat cells with 2-ME2 or its analog for the desired time.

-

Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10-15 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant, which contains the cytosolic proteins including caspases.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

-

-

Assay Reaction:

-

In a 96-well plate, add a specific amount of protein lysate (e.g., 50-100 µg) to each well.

-

Add the reaction buffer containing the caspase-specific substrate (e.g., DEVD-pNA for caspase-3).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Measurement:

-

For colorimetric assays, measure the absorbance at 405 nm.

-

For fluorometric assays, measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

-

-

Data Analysis: Quantify the caspase activity based on the absorbance or fluorescence readings and normalize to the protein concentration.

Western Blot for Bcl-2 and Bax

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, in cell lysates.

Protocol:

-

Protein Extraction: Prepare cell lysates from treated and control cells as described in the caspase activity assay protocol.

-

SDS-PAGE: Separate the proteins in the lysates based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2 and Bax overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control protein (e.g., β-actin or GAPDH) to determine the relative expression levels of Bcl-2 and Bax.

Signaling Pathway Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by 2-Methoxyestradiol.

2-Methoxyestradiol-Induced Apoptosis Pathway

Caption: 2-ME2 induces apoptosis via both extrinsic and intrinsic pathways.

2-Methoxyestradiol-Mediated Inhibition of HIF-1α Pathway

Caption: 2-ME2 inhibits HIF-1α by disrupting microtubule-dependent nuclear translocation.

Conclusion

2-Methoxyestradiol is a promising endogenous molecule with well-documented anti-cancer properties, primarily mediated through its effects on tubulin polymerization, HIF-1α signaling, and the induction of apoptosis. While structurally modified analogs have been synthesized and evaluated to improve its pharmacokinetic profile and potency, there remains a gap in the literature regarding the direct comparative biological activity of its isotopically labeled counterparts. The provided experimental protocols and signaling pathway diagrams offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of 2-ME2 and its derivatives. Future studies directly comparing the efficacy of labeled and unlabeled 2-ME2 are warranted to fully understand the potential impact of isotopic substitution on its biological activity.

References

- 1. 2-Methoxyestradiol, a promising anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of 2-methoxyestradiol: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creativescripts.net [creativescripts.net]

- 4. selleckchem.com [selleckchem.com]

- 5. 2-Methoxymethylestradiol: a new 2-methoxy estrogen analog that exhibits antiproliferative activity and alters tubulin dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Methoxyestradiol, an Endogenous 17β-Estradiol Metabolite, Induces Antimitogenic and Apoptotic Actions in Oligodendroglial Precursor Cells and Triggers Endoreduplication via the p53 Pathway [mdpi.com]

- 7. 2-Methoxyestradiol and its derivatives inhibit store-operated Ca2+ entry in T cells: Identification of a new and potent inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of 2-methoxyestradiol on apoptosis and HIF-1α and HIF-2α expression in lung cancer cells under normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HIF-1α inhibition by 2-methoxyestradiol induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of 2-methoxyestradiol-induced apoptosis and growth arrest in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Methoxyestradiol Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Methoxyestradiol improves the apoptosis level in keloid fibroblasts through caspase-dependent mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome [frontiersin.org]

- 16. Syntheses and biological activities of novel 2-methoxyestradiol analogs, 2-fluoroethoxyestradiol and 2-fluoropropanoxyestradiol, and a radiosynthesis of 2-[18F]fluoroethoxyestradiol for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Syntheses and biological activities of novel 2-methoxyestradiol analogs, 2-fluoroethoxyestradiol and 2-fluoropropanoxyestradiol, and a radiosynthesis of 2-[(18)F]fluoroethoxyestradiol for positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-Methoxyestradiol Analysis using a Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyestradiol (2ME2), an endogenous metabolite of estradiol, is a promising therapeutic agent with potent anti-angiogenic and anti-tumor properties.[1] Unlike its parent molecule, 2ME2 exhibits minimal affinity for estrogen receptors, mitigating the risk of hormone-related side effects.[2] Its mechanism of action involves the disruption of microtubule polymerization and the inhibition of hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of angiogenesis.[1][3] Accurate quantification of 2ME2 in biological matrices is crucial for pharmacokinetic studies, drug efficacy evaluation, and clinical monitoring.

This document provides detailed application notes and experimental protocols for the robust and sensitive analysis of 2-Methoxyestradiol in biological samples, emphasizing the use of a stable isotope-labeled internal standard to ensure data accuracy and reliability.

The Importance of a Labeled Internal Standard

In mass spectrometry-based bioanalysis, matrix effects can significantly impact the accuracy and precision of quantification.[4] Co-eluting endogenous components from complex matrices like plasma or serum can suppress or enhance the ionization of the target analyte, leading to erroneous results. The use of a stable isotope-labeled (SIL) internal standard, such as deuterated 2-Methoxyestradiol (2ME2-d5), is the gold standard for mitigating these effects.[5]

A SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C). It co-elutes with the analyte and experiences the same matrix effects and extraction losses. By calculating the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively normalized, leading to highly accurate and precise quantification.

Experimental Protocols

This section details two common and effective sample preparation methods for the analysis of 2-Methoxyestradiol from biological matrices: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Protocol 1: Liquid-Liquid Extraction (LLE) for 2-Methoxyestradiol in Human Plasma

This protocol is adapted from a validated LC-MS/MS method for the quantitative determination of 2ME2 in human plasma.[5]

Materials:

-

Human plasma sample

-

2-Methoxyestradiol (2ME2) analytical standard

-

Deuterated 2-Methoxyestradiol (2ME2-d5) internal standard solution (in methanol)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system

Procedure:

-

Sample Spiking: To a 0.3 mL aliquot of human plasma in a microcentrifuge tube, add a known amount of 2ME2-d5 internal standard solution.

-

Extraction: Add 1 mL of ethyl acetate to the plasma sample.

-

Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

-

Phase Separation: Centrifuge the sample at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Drying: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

-

Analysis: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for 2-Methoxyestradiol in Serum

This protocol provides a general framework for SPE that can be optimized for specific applications.

Materials:

-

Serum sample

-

2-Methoxyestradiol (2ME2) analytical standard

-

Deuterated 2-Methoxyestradiol (2ME2-d5) internal standard solution (in methanol)

-

SPE cartridges (e.g., C18)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Elution solvent (e.g., acetonitrile or methanol)

-

SPE vacuum manifold

-

Nitrogen evaporator

-

LC-MS/MS system

Procedure:

-

Sample Pre-treatment: To 1 mL of serum, add a known amount of 2ME2-d5 internal standard solution. Acidify the sample with a small volume of a weak acid (e.g., formic acid) to a pH of ~4-5 to ensure 2ME2 is in a neutral form.

-

Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through it. Do not allow the cartridge to go dry.

-

Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of water to remove polar interferences, followed by 3 mL of a weak organic solvent wash (e.g., 10% methanol in water) to remove less polar interferences.

-

Elution: Elute the 2ME2 and the internal standard from the cartridge with 2 mL of a strong organic solvent like acetonitrile or methanol into a clean collection tube.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Analysis: Inject an appropriate volume into the LC-MS/MS system.

Data Presentation

The following table summarizes the quantitative data from a validated LC-MS/MS method for the analysis of 2-Methoxyestradiol in human plasma using a deuterated internal standard.[5]

| Parameter | Result |

| Linearity Range | 1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Accuracy | 105 - 108% |

| Precision (RSD) | 3.62 - 5.68% |

| Internal Standard | 2-Methoxyestradiol-d5 |

| Ion Transitions (m/z) | 2ME2: 303.1 → 136.8 |

| 2ME2-d5: 308.1 → 138.8 |

Visualizations

Signaling Pathway of 2-Methoxyestradiol

Caption: 2ME2 induces apoptosis and inhibits angiogenesis.

Experimental Workflow for 2-Methoxyestradiol Analysis

Caption: Workflow for 2ME2 analysis.

References

- 1. Mechanism of action of 2-methoxyestradiol: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]

- 3. 2-Methoxyestradiol | Rupa Health [rupahealth.com]

- 4. eijppr.com [eijppr.com]

- 5. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Pharmacokinetic Study of 2-Methoxyestradiol using 2-Methoxyestradiol-13C,d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyestradiol (2-ME2), an endogenous metabolite of estradiol, has garnered significant interest in the field of drug development due to its anti-cancer and anti-angiogenic properties.[1][2][3] Unlike its parent compound, 2-ME2 exhibits minimal estrogenic activity, making it an attractive therapeutic candidate.[1][4] Accurate characterization of its pharmacokinetic (PK) profile is crucial for clinical development. However, the oral bioavailability of 2-ME2 is known to be poor due to extensive metabolism.[1]

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of 2-Methoxyestradiol, utilizing the stable isotope-labeled internal standard, 2-Methoxyestradiol-13C,d3. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.

Pharmacokinetic Profile of 2-Methoxyestradiol

The pharmacokinetic parameters of 2-Methoxyestradiol can vary depending on the formulation and route of administration. The following table summarizes key pharmacokinetic parameters observed in preclinical and clinical studies.

| Parameter | Value | Species/Study Population | Route of Administration | Dose | Reference |

| Tmax | ~3 h | Rat | Oral | 10 mg/kg (2-MeOE2bisMATE) | [5] |

| Cmax | 3.90 ± 0.25 µg/mL | Rat | Oral | 10 mg/kg (2-MeOE2bisMATE) | [5] |

| AUC (0-24h) | 388.84 ± 28.84 h*µg/mL | Rat | Oral | 10 mg/kg (2-MeOE2bisMATE) | [5] |

| t1/2 (terminal) | ~14 min | Human | Intravenous | N/A | [5] |

| t1/2 (terminal) | 6.51 ± 1.09 h | Rat | Oral | 10 mg/kg (2-MeOE2bisMATE) | [5] |

| Bioavailability | 85.19 ± 16.09% | Rat | Oral vs. IV | 10 mg/kg (2-MeOE2bisMATE) | [5] |

Note: Data for 2-MeOE2bisMATE, a sulphamoylated derivative of 2-ME2 with improved bioavailability, is included to provide a reference for oral administration pharmacokinetics.

Experimental Protocols

Protocol 1: Quantification of 2-Methoxyestradiol in Human Plasma by LC-MS/MS

This protocol is adapted from the validated method by Dahut et al. (2005) for the quantitative determination of 2-Methoxyestradiol in human plasma.[6]

1. Materials and Reagents

-

2-Methoxyestradiol (Analyte)

-

This compound (Internal Standard)

-

Human Plasma (with anticoagulant, e.g., EDTA)

-

Ethyl Acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid (optional, for mobile phase modification)

2. Sample Preparation (Liquid-Liquid Extraction)

-

Thaw human plasma samples on ice.

-

Pipette 300 µL of plasma into a clean microcentrifuge tube.

-

Spike with an appropriate amount of this compound internal standard solution.

-

Add 1 mL of ethyl acetate to the plasma sample.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

-

Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

-

Vortex for 30 seconds to dissolve the residue.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[6]

| Parameter | Condition |

| LC Column | C18 reverse-phase column (e.g., Zorbax Eclipse C18, 2.1 x 50 mm, 5 µm)[6] |

| Mobile Phase A | Water (with or without 0.1% formic acid) |

| Mobile Phase B | Methanol (with or without 0.1% formic acid) |

| Gradient Elution | Optimized to separate 2-ME2 from endogenous interferences. A typical gradient might start at 50% B, ramp to 95% B, hold, and then return to initial conditions. |

| Flow Rate | 0.25 mL/min[6] |

| Injection Volume | 10-20 µL |

| Ionization Source | APCI, positive ion mode[6] |

| MS/MS Transitions | 2-Methoxyestradiol: m/z 303.1 -> 136.8[6]This compound: Predicted m/z 307.1 -> 139.8 (Note: The exact transition for the 13C,d3 labeled standard should be optimized experimentally) |

| Collision Energy | Optimized for each transition. |

4. Calibration and Quality Control

-

Prepare a series of calibration standards by spiking known concentrations of 2-Methoxyestradiol into blank plasma.

-

Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

-

Process calibration standards and QC samples alongside the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Visualizations

Metabolic Pathway of 2-Methoxyestradiol

Caption: Metabolic conversion of Estradiol to 2-Methoxyestradiol.

Experimental Workflow for Pharmacokinetic Analysis

References

- 1. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]

- 2. Mechanism of action of 2-methoxyestradiol: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Methoxyestradiol: An endogenous antiangiogenic and antiproliferative drug candidate - ProQuest [proquest.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Pharmacokinetics and efficacy of 2-methoxyoestradiol and 2-methoxyoestradiol-bis-sulphamate in vivo in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Mass Spectrometry Analysis of 2-Methoxyestradiol-13C,d3

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 2-Methoxyestradiol-13C,d3. As an isotopically labeled internal standard, this compound is critical for the accurate quantification of its endogenous counterpart, 2-Methoxyestradiol (2-ME2), a key metabolite of estradiol with significant anti-tumor and anti-angiogenic properties.[1] This document provides a detailed experimental protocol, predicted fragmentation patterns, and a discussion of the underlying fragmentation mechanisms. The provided methodologies and data are intended to guide researchers in developing robust analytical assays for preclinical and clinical studies.

Introduction

2-Methoxyestradiol (2-ME2) is an endogenous metabolite of 17β-estradiol that has garnered significant interest in drug development for its potent anti-proliferative, pro-apoptotic, and anti-angiogenic activities.[1] Unlike its parent compound, 2-ME2 exhibits minimal affinity for estrogen receptors, mediating its effects through alternative pathways, such as the disruption of microtubule polymerization and the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α).[2][3] Accurate quantification of 2-ME2 in biological matrices is essential for pharmacokinetic studies and for understanding its physiological roles.

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they co-elute with the analyte and compensate for variations in sample preparation and matrix effects. This note focuses on this compound, where the methoxy group at the C2 position is labeled. We present a comprehensive protocol for its analysis and predict its fragmentation behavior based on established principles of mass spectrometry and published data on similar compounds.[4]

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

A liquid-liquid extraction protocol is recommended for isolating 2-ME2 and its labeled internal standard from plasma or urine.[4]

-

Aliquot: Pipette 300 µL of plasma or urine into a clean microcentrifuge tube.

-

Spike: Add the internal standard solution (this compound in methanol) to achieve the desired final concentration.

-

Extraction: Add 1.5 mL of ethyl acetate to the tube.

-

Vortex: Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge: Centrifuge at 4,000 x g for 10 minutes to separate the organic and aqueous phases.

-

Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

-

Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Chromatographic separation is crucial for resolving 2-ME2 from potential isomers.[5] The following conditions are based on established methods for steroid analysis.[4]

-

LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

-

Column: Zorbax Eclipse C18 (2.1 x 50 mm, 5 µm) or equivalent reversed-phase column.[4]

-

Mobile Phase A: Water

-

Mobile Phase B: Methanol

-

Gradient Elution:

-

0-1 min: 50% B

-

1-5 min: 50% to 95% B

-

5-6 min: 95% B

-

6.1-8 min: Re-equilibrate at 50% B

-

-

Flow Rate: 0.25 mL/min[4]

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

Mass Spectrometry (MS) Conditions

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used.[4][6]

-

Mass Spectrometer: Triple Quadrupole Mass Spectrometer

-

Ionization Source: APCI or ESI, positive ion mode

-

Ion Source Temperature: 450°C (APCI)

-

Collision Gas: Argon

-

MRM Transitions: See Table 1 for predicted transitions. Collision energies should be optimized for the specific instrument.

Predicted Fragmentation Pattern

The fragmentation pattern of this compound was predicted based on the known fragmentation of unlabeled 2-ME2 and general fragmentation rules.[4][7] The isotopic labels (one 13C and three deuterium atoms) are located on the 2-methoxy group (-O-¹³CD₃), resulting in a mass increase of 4 Da compared to the unlabeled compound.

The molecular ion ([M+H]⁺) for unlabeled 2-ME2 is observed at m/z 303.1.[4] For this compound, the precursor ion is predicted to be at m/z 307.1. Collision-induced dissociation (CID) of the steroid backbone is expected to produce characteristic product ions. The primary monitored transition for unlabeled 2-ME2 is m/z 303.1 → 136.8.[4] This fragment likely arises from cleavage of the B and C rings of the steroid, retaining the A-ring with the methoxy group. Consequently, the corresponding fragment for the labeled compound is expected to retain the -O-¹³CD₃ group, shifting its mass by 4 Da.

Quantitative Data Summary

The predicted MRM transitions for quantitative analysis are summarized in the table below.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Predicted Transition |

| 2-Methoxyestradiol (Analyte) | 303.1 | 136.8 | Quantifier |

| 2-Methoxyestradiol (Analyte) | 303.1 | 285.1 | Qualifier (Loss of H₂O) |

| This compound (IS) | 307.1 | 140.8 | Quantifier |

| This compound (IS) | 307.1 | 289.1 | Qualifier (Loss of H₂O) |

| Table 1: Predicted MRM transitions for 2-Methoxyestradiol and its stable isotope-labeled internal standard (IS). |

Visualizations

Experimental Workflow

The overall analytical process from sample receipt to data analysis is depicted below.

Caption: LC-MS/MS experimental workflow for the quantification of 2-Methoxyestradiol.

Predicted Fragmentation of this compound

The diagram below illustrates the proposed fragmentation mechanism leading to the primary product ion used for quantification.

Caption: Predicted fragmentation pathway for this compound in positive ion mode.

2-Methoxyestradiol Signaling Pathway

2-ME2 exerts its anti-cancer effects primarily through the inhibition of microtubule function and the HIF-1α pathway.

Caption: Key signaling pathways modulated by 2-Methoxyestradiol leading to its anti-tumor effects.[2][8]

Conclusion

This application note provides a robust framework for the quantitative analysis of this compound using LC-MS/MS. The detailed protocol for sample preparation and chromatographic separation, combined with the predicted fragmentation patterns, offers a reliable starting point for method development and validation. The use of this isotopically labeled standard is paramount for achieving the accuracy and precision required in regulated bioanalysis, facilitating further research into the therapeutic potential of 2-Methoxyestradiol.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. 2-Methoxyestradiol Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spandidos-publications.com [spandidos-publications.com]

Application Note: High-Performance Liquid Chromatography for the Separation of 2-Methoxyestradiol and Its Isomers

Abstract

2-Methoxyestradiol (2ME2), an endogenous metabolite of estradiol, has garnered significant interest in drug development due to its anti-cancer and anti-angiogenic properties. The accurate quantification and separation of 2ME2 from its isomers are critical for both clinical research and pharmaceutical quality control. This application note provides detailed protocols for the separation of 2-Methoxyestradiol from its key isomers using High-Performance Liquid Chromatography (HPLC) coupled with various detection methods. The presented methodologies are designed for researchers, scientists, and drug development professionals.

Introduction

2-Methoxyestradiol is one of several methoxyestradiol isomers, including 4-methoxyestradiol, and can also be found in the presence of its precursor catechol estrogens, such as 2-hydroxyestradiol and 4-hydroxyestradiol. Due to their structural similarities, the separation of these isomers presents a significant analytical challenge. The methods outlined below provide robust and reproducible approaches to achieve baseline separation of these closely related compounds. The choice of stationary phase, mobile phase composition, and detector is crucial for successful separation and quantification. This note details two primary methods: a reversed-phase HPLC method with fluorescence detection (FLD) following derivatization, and a reversed-phase HPLC method coupled with tandem mass spectrometry (LC-MS/MS).

Data Presentation

The following tables summarize the key quantitative data for the chromatographic separation of 2-Methoxyestradiol and its isomers.

Table 1: HPLC-FLD Chromatographic Conditions and Performance

| Parameter | Condition |

| Column | Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm)[1][2] |

| Mobile Phase A | Water with 0.1% Formic Acid[1][2] |

| Mobile Phase B | Methanol[1][2] |

| Gradient | 76% to 100% B over 8 min, then return to 76% B at 8.1 min and hold until 11 min[1][2] |

| Flow Rate | 0.5 mL/min[1][2] |

| Column Temperature | 50 °C[1][2] |

| Derivatizing Agent | Dansyl Chloride[1][2] |

| Detection (FLD) | λEX 350 nm, λEM 530 nm[1][2] |

| Limit of Quantification | 10 ng/mL for 2-Methoxyestradiol, 2-Hydroxyestradiol, and Estradiol[1][2] |

Table 2: LC-MS/MS Chromatographic Conditions for 2-Methoxyestradiol Analysis

| Parameter | Condition |

| Column | Zorbax Eclipse C18 (2.1 x 50 mm, 5 µm)[3] |

| Mobile Phase A | Water |

| Mobile Phase B | Methanol |

| Gradient | Gradient elution (specific gradient not detailed in the abstract)[3] |

| Flow Rate | 0.25 mL/min[3] |

| Column Temperature | Room Temperature[3] |

| Detection | Atmospheric Pressure Chemical Ionization (APCI) MS/MS[3] |

| Ion Transitions | 2ME2: m/z 303.1 -> 136.8; 2ME2-d5 (Internal Standard): m/z 308.1 -> 138.8[3] |

| Linear Range | 1-100 ng/mL[3] |

Experimental Protocols

Protocol 1: HPLC-FLD Method for the Separation of Estradiol, 2-Hydroxyestradiol, and 2-Methoxyestradiol

This protocol is based on the method described by M. Z. Li et al. (2023) and is suitable for the quantification of 2-Methoxyestradiol and related compounds in biological samples after solid-phase microextraction (SPME).[1][2]

1. Sample Preparation (Solid-Phase Microextraction)

-

Condition a divinylbenzene sorbent SPME fiber.

-

Extract analytes from the sample matrix (e.g., serum, saliva).

-

Desorb the analytes using methanol.

2. Derivatization with Dansyl Chloride

-

Evaporate the methanolic extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable buffer (e.g., acetone/water mixture).

-

Add dansyl chloride solution and an appropriate catalyst (e.g., sodium bicarbonate).

-

Incubate the reaction mixture at an elevated temperature (e.g., 60 °C) for a specified time.

-

Stop the reaction by adding a quenching agent (e.g., proline).

3. HPLC Analysis

-

Injection Volume: 10 µL

-

Gradient Program:

-

Fluorescence Detection: Excitation at 350 nm, Emission at 530 nm[1][2]

4. Data Analysis

-

Construct a calibration curve using standards of estradiol, 2-hydroxyestradiol, and 2-methoxyestradiol.

-

Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

Protocol 2: LC-MS/MS Method for the Quantification of 2-Methoxyestradiol

This protocol is adapted from the method by Lakhani et al. (2005) for the determination of 2-Methoxyestradiol in human plasma.[3]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 0.3 mL of plasma, add the internal standard (deuterated 2-Methoxyestradiol, 2ME2-d5).

-

Extract the analytes with 1 mL of ethyl acetate.

-

Vortex the mixture and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis

-

Injection Volume: 20 µL

-

Column: Zorbax Eclipse C18 (2.1 x 50 mm, 5 µm)[3]

-

Mobile Phase A: Water

-

Mobile Phase B: Methanol

-

Gradient: Utilize a gradient elution to separate the analyte from endogenous interferences.[3] A typical starting point would be a linear gradient from 50% B to 95% B over 5 minutes.

-

Flow Rate: 0.25 mL/min[3]

-

Column Temperature: Room Temperature[3]

-

Mass Spectrometry Detection:

-

Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

2-Methoxyestradiol: 303.1 -> 136.8

-

2-Methoxyestradiol-d5: 308.1 -> 138.8[3]

-

-

3. Data Analysis

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrants.

-

Determine the concentration of 2-Methoxyestradiol in the plasma samples from the calibration curve.

Visualizations

Caption: Experimental workflow for the analysis of 2-Methoxyestradiol.

Caption: Logical relationship of the chromatographic separation process.

Conclusion

The liquid chromatography methods presented in this application note provide effective strategies for the separation and quantification of 2-Methoxyestradiol and its closely related isomers. The choice between an HPLC-FLD method with derivatization and a more specific LC-MS/MS method will depend on the required sensitivity, selectivity, and the available instrumentation. The provided protocols offer a solid foundation for researchers and drug development professionals to establish robust analytical procedures for these important compounds. Further method development and validation will be necessary to adapt these protocols to specific matrices and regulatory requirements.

References

Troubleshooting & Optimization

troubleshooting poor signal intensity of 2-Methoxyestradiol-13C,d3

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor signal intensity of 2-Methoxyestradiol-13C,d3 during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) form of 2-Methoxyestradiol, an endogenous metabolite of estradiol.[1][2] It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[3][4][5] SIL internal standards are considered the gold standard because they have nearly identical chemical and physical properties to the unlabeled analyte of interest.[3][5] This ensures that the IS behaves similarly to the analyte during sample preparation, chromatography, and ionization, thus effectively compensating for variations in the analytical process and improving the accuracy and precision of quantification.[3][4][5]

Q2: What are the most common causes of poor signal intensity for my this compound internal standard?

Poor signal intensity of an internal standard like this compound can stem from a variety of factors, which can be broadly categorized as follows:

-

Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine, tissue homogenates) can interfere with the ionization of the internal standard in the mass spectrometer's ion source, leading to ion suppression or, less commonly, enhancement.[5][6][7][8]

-

Sample Preparation Issues: Loss of the internal standard can occur during various sample preparation steps such as liquid-liquid extraction, solid-phase extraction, or protein precipitation.[5][6] Inadequate pH control during sample processing can also lead to the degradation of the internal standard.[3]

-

LC-MS/MS System Problems: Issues with the instrument, such as a contaminated ion source, incorrect instrument settings, or general instrument drift, can lead to a universally poor signal response.[3][9]

-

Chromatographic Issues: Poor chromatography resulting in broad or tailing peaks, or a shift in retention time, can decrease the signal-to-noise ratio and the apparent peak intensity.[5] While 13C-labeled standards are expected to co-elute with the analyte, deuterated standards can sometimes exhibit slight retention time shifts.[10][11][12]

-

Standard Solution Integrity: The internal standard solution itself may have degraded due to improper storage or handling, or it may have been prepared at an incorrect concentration.

Q3: How can I differentiate between matrix effects and other potential causes of low signal?

To determine if matrix effects are the cause of low signal intensity, you can perform a post-extraction addition experiment. The general workflow is as follows:

-

Prepare three sets of samples:

-

Set A (Neat Solution): Internal standard in a clean solvent (e.g., mobile phase).

-

Set B (Post-Extraction Spike): A blank matrix sample is taken through the entire extraction process, and the internal standard is added to the final, clean extract.

-

Set C (Pre-Extraction Spike): The internal standard is added to the blank matrix before the extraction process begins (this is your typical QC sample).

-

-

Analyze and Compare: Analyze all three sets by LC-MS/MS.

-

Comparing Set A and Set B: A significant decrease in signal intensity in Set B compared to Set A indicates the presence of ion suppression from the matrix components that were not removed during the extraction.

-

Comparing Set B and Set C: A significant decrease in signal intensity in Set C compared to Set B suggests a low recovery of the internal standard during the sample preparation process.

-

Troubleshooting Guides

Problem: Low or No Signal Intensity of this compound

Q: I am not detecting any signal for my internal standard. What are the initial checks I should perform?

A: If you observe a complete absence of the internal standard signal, it is crucial to systematically check the most fundamental aspects of your experimental setup.

Troubleshooting Steps:

-

Verify Internal Standard Solution:

-

Concentration and Integrity: Confirm the concentration of your working solution. If possible, prepare a fresh dilution from your stock solution.

-

Direct Infusion: Directly infuse a diluted solution of your this compound into the mass spectrometer to confirm that the compound is present and ionizable, and that the instrument is detecting the correct mass-to-charge ratio (m/z).

-

-

Check Mass Spectrometer Settings:

-

Ion Transitions: Ensure you are monitoring the correct precursor and product ion m/z values for this compound. For a -13C,d3 labeled standard, the mass will be slightly higher than the unlabeled compound (MW ~302.4 g/mol ).[1][13]

-

Ionization Polarity: Confirm you are in the correct ionization mode (positive or negative). Previous studies have utilized atmospheric pressure chemical ionization (APCI) for 2-Methoxyestradiol.[14]

-

Instrument Status: Check for any error messages on the mass spectrometer and ensure it is properly calibrated.

-

-

Inspect the LC System:

-

Injection: Verify that the autosampler is correctly picking up and injecting your sample. Check for air bubbles in the syringe or sample loop.

-

Flow Path: Ensure there are no leaks or blockages in the LC system.

-

Q: My signal intensity for the internal standard is consistently low. How can I improve it?

A: Low signal intensity can often be addressed by optimizing your sample preparation and analytical method.

Troubleshooting Steps and Potential Solutions:

| Potential Cause | Recommended Action |

| Inefficient Ionization | Optimize the ion source parameters, such as capillary voltage, gas flow rates (nebulizer, drying gas), and source temperature, to maximize the signal for this compound.[15][16] Consider using a different ionization technique if available (e.g., APCI vs. ESI).[17] |

| Matrix-Induced Ion Suppression | Improve the sample cleanup process to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at removing interferences than protein precipitation or liquid-liquid extraction.[6] You can also adjust the chromatography to separate the internal standard from the co-eluting matrix components. |

| Poor Analyte Recovery | Optimize the sample extraction procedure. This may involve changing the extraction solvent, adjusting the pH, or using a different type of SPE cartridge. |

| Suboptimal Mobile Phase | Modify the mobile phase composition. The addition of modifiers like formic acid or ammonium formate can significantly improve ionization efficiency in ESI. |

| In-Source Fragmentation | Reduce the energy in the ion source by lowering voltages in the transfer region (e.g., fragmentor or skimmer voltage) to minimize unintended fragmentation of the internal standard.[18] |

| Analyte Degradation | Ensure proper sample handling and storage conditions. Investigate the stability of this compound in your sample matrix and processing solvents.[3][19] |

Problem: Inconsistent or Variable Signal Intensity

Q: The signal for my internal standard is fluctuating significantly between injections. What could be the cause?

A: Signal variability is a common issue that can often be traced back to inconsistencies in the analytical workflow or instrument performance.

Troubleshooting Steps and Potential Solutions:

| Potential Cause | Recommended Action |

| Inconsistent Sample Preparation | Ensure that all samples are treated identically. Thoroughly mix samples after adding the internal standard.[3] Use precise and calibrated pipettes for all liquid handling steps. |

| Autosampler/Injection Variability | Check the autosampler for any mechanical issues. Ensure the injection volume is consistent by inspecting the syringe and sample loop.[4] |

| Instrument Drift | Allow the LC-MS system to fully equilibrate before starting your analytical run. Monitor system suitability by injecting a standard solution periodically throughout the run to assess instrument performance over time.[3][20] |

| Carryover | If the signal is decreasing over a run, it could be due to carryover from previous injections. Implement a robust needle and column wash protocol between samples. |

| Differential Matrix Effects | The composition of the matrix can vary between different samples, leading to different degrees of ion suppression and, consequently, variable internal standard signal. While a good SIL-IS should track this, significant variation can be problematic.[10] |

Visualizations

Experimental and Troubleshooting Workflows

Caption: A general workflow for troubleshooting poor internal standard signal intensity.

Caption: Diagram illustrating the concept of matrix-induced ion suppression.

Caption: A typical experimental workflow for sample analysis using an internal standard.

Experimental Protocols

Protocol: LC-MS/MS Method for 2-Methoxyestradiol

The following is a generalized protocol based on a published method for the analysis of 2-Methoxyestradiol.[14] This should be adapted and optimized for your specific instrument and application.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 0.3 mL of plasma sample, add the this compound internal standard.

-

Vortex mix the sample.

-

Add 1 mL of ethyl acetate and vortex for 1 minute to extract the analyte and internal standard.

-

Centrifuge at 10,000 rpm for 5 minutes to separate the layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

-

Column: C18 column (e.g., Zorbax Eclipse C18, 2.1 x 50 mm, 5 µm).[14]

-

Mobile Phase A: Water

-

Mobile Phase B: Methanol

-

Flow Rate: 0.25 mL/min[14]

-

Gradient: Start with a suitable percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions to re-equilibrate.

-

Injection Volume: 10 µL

3. Mass Spectrometry Conditions

-

Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

-

Polarity: Positive or Negative (requires optimization).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Transitions:

-

2-Methoxyestradiol: m/z 303.1 → 136.8 (example transition).[14]

-

This compound: The precursor m/z will be higher than the unlabeled analyte. The product ion may or may not shift depending on the location of the labels. These transitions must be determined by infusing the standard.

-

-

Source Parameters: Optimize gas flows, temperatures, and voltages for maximum signal intensity.

Quantitative Data Summary

Table 1: Example Mass Spectrometer Parameters for 2-Methoxyestradiol Analysis

| Parameter | Example Value | Reference |

| Ionization Mode | APCI | [14] |

| Polarity | Positive | [14] |

| Precursor Ion (2ME2) | 303.1 m/z | [14] |

| Product Ion (2ME2) | 136.8 m/z | [14] |

| Precursor Ion (2ME2-d5 IS) | 308.1 m/z | [14] |

| Product Ion (2ME2-d5 IS) | 138.8 m/z | [14] |

Note: The specific m/z values for this compound will need to be determined empirically.

References

- 1. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]

- 2. 2-Methoxyestradiol and Disorders of Female Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 4. nebiolab.com [nebiolab.com]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]

- 7. Evaluation of matrix effects in analysis of estrogen using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bataviabiosciences.com [bataviabiosciences.com]

- 9. zefsci.com [zefsci.com]

- 10. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 2-Methoxyestradiol | C19H26O3 | CID 66414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Internal Standards in LC-MS and LC-MS/MS - Chromatography Forum [chromforum.org]

addressing isotopic exchange in deuterium-labeled 2-Methoxyestradiol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deuterium-labeled 2-Methoxyestradiol (2-ME2). The information provided is intended to help address specific issues related to isotopic exchange that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is deuterium-labeled 2-Methoxyestradiol and why is it used?

Deuterium-labeled 2-Methoxyestradiol is a form of 2-ME2 where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution makes the molecule heavier, allowing it to be distinguished from the unlabeled form by mass spectrometry. It is most commonly used as an internal standard in quantitative bioanalysis, such as liquid chromatography-mass spectrometry (LC-MS/MS) assays, to improve the accuracy and precision of 2-ME2 quantification in complex biological matrices like plasma or urine.[1]

Q2: What is isotopic exchange and why is it a concern?

Isotopic exchange, in this context, refers to the unintended swapping of deuterium atoms on the labeled 2-ME2 molecule with hydrogen atoms from the surrounding solvent or matrix. This phenomenon, also known as back-exchange, can compromise the integrity of the internal standard, leading to inaccurate quantification of the analyte.[2] If the deuterated internal standard loses its deuterium, it can be mistakenly detected as the unlabeled analyte, leading to an overestimation of the analyte's concentration.

Q3: Are all positions on the 2-Methoxyestradiol molecule equally susceptible to isotopic exchange?

No. The stability of a deuterium label is highly dependent on its position on the molecule.

-

Highly Labile Positions: Deuterium atoms attached to heteroatoms, such as the hydroxyl (-OH) groups at positions 3 and 17 of the steroid backbone, are highly labile and will readily exchange with protons in any protic solvent (e.g., water, methanol). These positions are generally not suitable for deuterium labeling for quantitative applications.

-

Stable Positions: Deuterium atoms attached to carbon atoms, particularly on the aromatic ring and the steroid skeleton, are generally stable under typical analytical conditions (neutral or mildly acidic pH).[2][3] Deuterium on the methoxy (-OCH3) group is also expected to be stable. Commercially available 2-Methoxyestradiol-d5 is a testament to the existence of stable labeling positions on the molecule.[4]

Q4: Under what conditions is isotopic exchange most likely to occur?

Isotopic exchange is most often catalyzed by acidic or basic conditions.[5][6][7]

-

Basic Conditions: Exposure to strong bases can facilitate the exchange of protons (and thus deuterium) at positions alpha to a carbonyl group. While 2-ME2 does not have a ketone, related steroids can undergo exchange at these positions.

-

Acidic Conditions: Strongly acidic conditions can promote exchange on aromatic rings.[8][9] However, the conditions typically used for LC-MS/MS analysis (e.g., mobile phases with 0.1% formic acid) are generally not harsh enough to cause significant exchange of deuterium from stable positions on the aromatic ring.

Q5: How can I check the isotopic purity of my deuterium-labeled 2-Methoxyestradiol?

The isotopic purity of a new batch of deuterium-labeled 2-ME2 should be verified before use. High-resolution mass spectrometry (HRMS) is an excellent technique for this. By acquiring a full-scan mass spectrum, you can observe the distribution of isotopic peaks and calculate the percentage of the desired deuterated species (e.g., d5) versus less-deuterated and unlabeled species.

Troubleshooting Guide: Isotopic Exchange Issues

This guide is designed to help you troubleshoot common issues that may arise from isotopic exchange when using deuterium-labeled 2-ME2.

| Symptom | Possible Cause | Recommended Solution |

| Overestimation of 2-ME2 concentration | Back-exchange of deuterium on the internal standard, causing it to be detected as the unlabeled analyte. | 1. Check Solvent pH: Ensure that sample preparation and storage solutions are not strongly basic or acidic. Neutral or slightly acidic conditions are generally preferred. 2. Evaluate Sample Preparation: Minimize the time samples are stored in protic solvents, especially at elevated temperatures. If possible, perform extractions into a less protic organic solvent. 3. Verify Internal Standard Purity: Analyze a fresh solution of the deuterated internal standard by HRMS to confirm its isotopic purity. |

| Poor linearity of calibration curve | Inconsistent back-exchange across different concentrations of the calibrators. | 1. Standardize Sample Handling: Ensure that all calibrators and samples are treated identically in terms of solvent exposure, temperature, and incubation times. 2. Optimize LC-MS/MS Conditions: While less common, H/D exchange can sometimes occur in the mass spectrometer's ion source.[2] Experiment with source parameters like temperature and solvent flow rate. |

| Appearance of unexpected peaks in the unlabeled 2-ME2 channel for blank samples spiked with internal standard | The deuterated internal standard is undergoing back-exchange. | 1. Investigate Matrix Effects: Certain components in the biological matrix could potentially catalyze exchange. Prepare the internal standard in a pure solvent and compare its stability to that in the matrix. 2. Consider a Different Labeled Standard: If the issue persists and is traced back to the instability of the deuterium labels, consider sourcing a 2-ME2 standard with deuterium in different, more stable positions, or a ¹³C-labeled standard if available. |

Experimental Protocols

Protocol 1: Assessment of Isotopic Stability of Deuterium-Labeled 2-ME2

Objective: To determine the stability of the deuterium labels on 2-Methoxyestradiol-d(n) under simulated analytical conditions.

Methodology:

-

Prepare Stock Solutions: Prepare a 1 mg/mL stock solution of deuterium-labeled 2-ME2 in a non-protic solvent such as acetonitrile.

-

Prepare Test Solutions:

-

Control: Dilute the stock solution in acetonitrile.

-

Acidic Condition: Dilute the stock solution in a typical LC mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid.

-

Basic Condition: Dilute the stock solution in 50:50 acetonitrile:water with 0.1% ammonium hydroxide.

-

Matrix Condition: Spike the stock solution into the biological matrix of interest (e.g., plasma, urine) that has been pre-treated as it would be in the main assay.

-

-

Incubation: Aliquot the test solutions and incubate them at different temperatures (e.g., room temperature, 37°C) for various time points (e.g., 0, 2, 8, 24 hours).

-

Analysis: At each time point, analyze the samples by high-resolution mass spectrometry (HRMS) in full-scan mode.

-

Data Evaluation: For each condition and time point, determine the relative abundance of the deuterated species (e.g., d5) and any less-deuterated or unlabeled species. A significant increase in the abundance of the lower mass isotopologues over time indicates isotopic exchange.

Protocol 2: Quantitative Analysis of 2-ME2 in Human Plasma by LC-MS/MS

This protocol is adapted from a published method for the determination of 2-ME2 in human plasma.[1]

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 0.3 mL of human plasma in a glass tube, add the internal standard (deuterium-labeled 2-ME2, e.g., 2-ME2-d5) to achieve a final concentration appropriate for the expected analyte levels.

-

Vortex briefly to mix.

-

Add 3 mL of ethyl acetate.

-

Vortex for 1 minute to extract the analytes.

-

Centrifuge at 2000 x g for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

-

LC Column: Zorbax Eclipse C18 (2.1 x 50 mm, 5 µm) or equivalent.

-

Mobile Phase A: Water

-

Mobile Phase B: Methanol

-

Flow Rate: 0.25 mL/min

-

Gradient: A suitable gradient to separate 2-ME2 from other matrix components.

-

Injection Volume: 10 µL

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive or negative ion mode.

-

MS Detection: Multiple Reaction Monitoring (MRM)

3. Mass Spectrometry Transitions:

The following table provides example MRM transitions for 2-ME2 and its d5-labeled internal standard, based on a published method.[1] These should be optimized on your specific instrument.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 2-Methoxyestradiol (2-ME2) | 303.1 | 136.8 |

| 2-Methoxyestradiol-d5 (2-ME2-d5) | 308.1 | 138.8 |

Visualizations

References

- 1. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

Technical Support Center: 2-Methoxyestradiol-13C,d3 Stability Assessment

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the stability of 2-Methoxyestradiol-13C,d3 in solution.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors:

-

Solvent: The choice of solvent is critical. While generally soluble in organic solvents like DMSO and ethanol, its stability in aqueous solutions, especially at different pH values, needs to be carefully evaluated.[1][2]

-

pH: The pH of the solution can be a significant factor, particularly concerning the potential for deuterium exchange from the deuterated methyl group, which can be more likely under acidic or basic conditions.[3]

-

Temperature: Elevated temperatures can accelerate degradation. For long-term storage, temperatures of -20°C or lower are generally recommended.[1]

-

Light: Exposure to light, especially UV light, can potentially lead to photodegradation. It is advisable to store solutions in amber vials or otherwise protect them from light.

-

Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of estrogen compounds.

Q2: I am observing a gradual loss of my compound's signal during my experiments. What could be the cause?

A2: A gradual loss of signal for this compound could be due to several reasons:

-

Degradation: The compound may be degrading under your experimental conditions. Review the storage and handling procedures, considering the factors mentioned in Q1.

-

Adsorption: The compound might be adsorbing to the surface of your storage container (e.g., plastic tubes or glass vials). Using silanized glass vials can help minimize adsorption.

-

Precipitation: If the solution is supersaturated or if the solvent composition changes (e.g., upon addition to an aqueous buffer), the compound may precipitate out of solution. Ensure that the concentration is within the solubility limits for the specific solvent system.

Q3: I see an unexpected peak appearing in my chromatogram over time. What could this be?

A3: The appearance of a new peak suggests the formation of a degradation product or an impurity.

-

Degradation Product: The new peak could be a product of chemical degradation (e.g., oxidation, hydrolysis). A stability study with stress conditions (e.g., high temperature, extreme pH) can help to purposefully generate and identify potential degradation products.

-

Isotopic Exchange: For a deuterated compound, a peak corresponding to the compound with fewer deuterium atoms might appear due to H/D exchange with the solvent.[4] This is a particular concern with protic solvents. The use of 13C labels alongside deuterium is intended to provide a stable anchor for quantification, as 13C is not susceptible to exchange.[3]

-

Contamination: The new peak could also be a contaminant introduced during sample preparation or from the solvent.

Q4: My quantitative results are inconsistent. How can I improve the reproducibility of my stability assessment?

A4: Inconsistent results in a stability study often stem from variability in sample preparation and analysis.

-